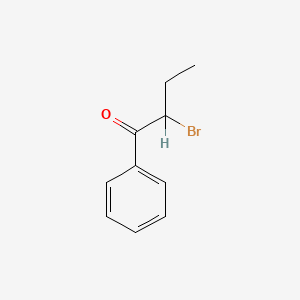

2-Bromo-1-phenylbutan-1-one

Descripción

Significance and Classification within Alpha-Bromoketones

Alpha-bromoketones are organic compounds characterized by a bromine atom attached to the carbon atom adjacent to a carbonyl group. fiveable.me This specific arrangement renders the α-carbon highly electrophilic, making it susceptible to attack by various nucleophiles. fiveable.menih.gov The reactivity of α-bromoketones like 2-Bromo-1-phenylbutan-1-one (B142206) is influenced by the inductive effect of the carbonyl group, which enhances the polarity of the carbon-bromogen bond. nih.gov

This compound is specifically classified as an α-bromoketone with a phenyl group and an ethyl group attached to the carbonyl and the α-carbon, respectively. This structure provides a unique combination of steric and electronic properties that influence its reaction pathways.

Overview of Research Trajectories

Research involving this compound has primarily focused on its utility as a synthetic intermediate. Key research areas include:

Nucleophilic Substitution Reactions: The bromine atom in this compound can be readily displaced by a variety of nucleophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. smolecule.com This makes it a valuable precursor for creating diverse molecular architectures.

Synthesis of Heterocyclic Compounds: A significant body of research has explored the use of this compound in the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. nih.govsmolecule.comchemicalbook.com

Multicomponent Reactions: The compound has been utilized in multicomponent reactions, such as the Asinger reaction, to generate complex molecules like 3-thiazolines in a single step. smolecule.com

Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form α,β-unsaturated ketones, which are themselves important synthetic intermediates. fiveable.meopenstax.orglibretexts.org

Intermediate in Pharmaceutical Development: Derivatives of this compound are being investigated for their potential therapeutic applications. smolecule.comchemicalbook.com

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | This compound smolecule.comsigmaaldrich.com |

| CAS Number | 877-35-0 smolecule.comsigmaaldrich.com |

| Molecular Formula | C₁₀H₁₁BrO smolecule.comsigmaaldrich.com |

| Molecular Weight | 227.1 g/mol smolecule.com |

| Appearance | Colorless to pale yellow liquid smolecule.com |

| InChI Key | NDHOJNYNXYLUCR-UHFFFAOYSA-N smolecule.comsigmaaldrich.com |

| SMILES | CCC(C(=O)C1=CC=CC=C1)Br smolecule.com |

Detailed Research Findings

Academic research has delved into various methods of synthesizing this compound and its subsequent reactions to create novel compounds.

One common and efficient method for the synthesis of α-bromoketones is the bromination of the corresponding ketone. openstax.org For instance, 2-bromo-1-phenyl-pentan-1-one (B138646) can be synthesized by reacting valerophenone (B195941) with sodium bromide and hydrogen peroxide in the presence of hydrochloric acid, yielding a high-purity product. chemicalbook.comchemicalbook.com This method is analogous to the synthesis of this compound from butyrophenone. The reaction proceeds through an acid-catalyzed enol intermediate. openstax.org

The reactivity of this compound is a cornerstone of its utility. The electrophilic nature of the α-carbon allows for a range of transformations. For example, it is used as an intermediate in the synthesis of α-azido ketones, which are precursors to biologically important heterocyclic compounds. smolecule.com Furthermore, its derivatives have been explored in the development of new materials, such as polymers. smolecule.comchemicalbook.com

The compound also participates in elimination reactions to yield α,β-unsaturated ketones. fiveable.meopenstax.org This reaction is often carried out using a base to deprotonate a β-hydrogen, leading to the formation of a double bond and the expulsion of the bromide ion. smolecule.com

Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-1-phenylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c1-2-9(11)10(12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDHOJNYNXYLUCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)C1=CC=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20995045 | |

| Record name | 2-Bromo-1-phenylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20995045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73908-28-8, 877-35-0 | |

| Record name | alpha-Bromobutyrophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073908288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 877-35-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115003 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-1-phenylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20995045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 Bromo 1 Phenylbutan 1 One and Its Derivatives

Direct Bromination Approaches

The primary and most straightforward method for synthesizing 2-bromo-1-phenylbutan-1-one (B142206) is through the direct alpha-bromination of its precursor, 1-phenylbutan-1-one (butyrophenone). This reaction is a classic example of an α-substitution reaction of a ketone.

The mechanism typically proceeds under acidic conditions, where the carbonyl oxygen is protonated, increasing the acidity of the α-hydrogens. libretexts.org A subsequent deprotonation by a weak base forms an enol intermediate. libretexts.orglibretexts.org This enol, a nucleophile, then attacks an electrophilic bromine source, such as molecular bromine (Br₂), to yield the α-brominated ketone after deprotonation of the carbonyl oxygen. libretexts.org The formation of the enol is the rate-determining step of this reaction, which is why the reaction rate is independent of the bromine concentration. libretexts.org

Several reagent systems have been developed for this transformation. A common and effective method involves the use of hydrogen peroxide (H₂O₂) in conjunction with hydrogen bromide (HBr) or sodium bromide (NaBr) and a strong acid like hydrochloric acid. chemicalbook.comsmolecule.com This system is advantageous as it generates the electrophilic bromine in situ and is considered a greener alternative, with water being the primary byproduct. For the closely related compound 2-bromo-1-phenyl-pentan-1-one (B138646), this method has been reported to achieve yields as high as 95%. chemicalbook.comsmolecule.com

Alternative brominating agents for α-bromination of ketones include N-Bromosuccinimide (NBS), often used in the presence of a radical initiator or an acid catalyst. researchgate.net The choice of solvent can also be critical, with acetic acid or dioxane being commonly employed. libretexts.orgorganic-chemistry.org

Interactive Table: Comparison of Direct Bromination Methods for Ketones

| Starting Material | Brominating Agent/System | Solvent | Yield | Reference |

|---|---|---|---|---|

| 1-Phenylbutan-1-one Analog (Valerophenone) | NaBr / H₂O₂ / HCl | Water | ~95% | chemicalbook.com, smolecule.com |

| General Ketones | Br₂ | Acetic Acid | ~72% (for Acetophenone) | libretexts.org |

| 1,4-Diphenylbutane-1,4-dione | N-Bromosuccinimide (NBS) | Not specified | - | researchgate.net |

Enantioselective and Diastereoselective Synthesis

Creating a specific stereoisomer of this compound, which is chiral at the C2 position, requires more sophisticated synthetic strategies that control the stereochemical outcome of the reaction.

Chirality transfer involves the conversion of a chiral starting material into a chiral product where the stereochemistry of the starting material dictates the stereochemistry of the product. A prevalent strategy in stereoselective synthesis is the use of chiral auxiliaries. youtube.com In the context of synthesizing chiral α-bromoketones, a chiral auxiliary can be temporarily attached to the 1-phenylbutan-1-one molecule. This auxiliary then directs the incoming bromine electrophile to one face of the enolate intermediate over the other, resulting in a diastereoselective bromination. Subsequent removal of the auxiliary yields the enantiomerically enriched this compound. This method relies on the predictable steric blocking provided by the auxiliary. youtube.com

Another concept, sigmatropic rearrangements like the Overman rearrangement, demonstrates faithful transfer of stereochemistry from an allylic alcohol to an allylic amine, highlighting how stereochemical information can be preserved and transferred during a reaction sequence. youtube.com

Asymmetric catalysis is a powerful tool for generating chiral molecules, where a small amount of a chiral catalyst produces a large quantity of an enantiomerically enriched product. For the synthesis of chiral α-bromoketones, several catalytic systems have been explored.

One notable approach involves the use of chiral metal complexes. For instance, chiral N,N'-dioxide/Fe(OTf)₂ complexes have been shown to catalyze the highly diastereo- and enantioselective bromoazidation of α,β-unsaturated ketones, which are precursors to α-bromo-β-azido ketones. organic-chemistry.org This demonstrates that chiral Lewis acid catalysis can effectively control the stereochemistry of halogenation reactions on related substrates.

Organocatalysis, which uses small organic molecules as catalysts, also presents viable pathways. For example, proline-derived catalysts can be used to generate specific enamine intermediates from ketones, which can then react enantioselectively with an electrophilic bromine source. Furthermore, chiral Brønsted acids have been successfully used in the enantioselective cycloaddition of bicyclo[1.1.0]butanes with imines, showcasing the potential of chiral acid catalysis in controlling stereocenters. nih.gov

Biocatalysis, utilizing enzymes, offers another avenue. While direct enzymatic bromination is less common, enzymes like transaminases are used for the asymmetric synthesis of chiral amines from prochiral ketones, establishing a stereocenter that could potentially be further elaborated. tdx.cat

The stereochemical outcome of asymmetric reactions can often be predicted using theoretical models that analyze the transition states. For reactions involving carbonyl compounds, models like the Felkin-Anh and Zimmerman-Traxler are fundamental. youtube.com

In the context of enantioselective α-bromination, the key is to control the facial selectivity of the reaction between the enol or enolate intermediate and the brominating agent. When using a chiral auxiliary, the Evans polar model can be applied to predict the conformation of the enolate, where the auxiliary's substituent directs the electrophile to the less hindered face. youtube.com

For catalytic reactions, the transition state model involves the coordination of the chiral catalyst to the ketone substrate. The catalyst creates a chiral environment, making one pathway for the bromine attack significantly lower in energy than the other. For example, in a CBS reduction, a related asymmetric reaction, the ketone coordinates to the chiral catalyst in a way that minimizes steric hindrance, exposing one face of the carbonyl to the hydride source. youtube.com A similar principle would apply to a catalytic enantioselective bromination, where the catalyst would direct the electrophile.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce environmental impact by minimizing waste, using less hazardous materials, and improving energy efficiency.

A significant green advancement in the direct bromination of ketones is the use of hydrogen peroxide as the terminal oxidant in conjunction with HBr or NaBr. chemicalbook.comsmolecule.com This method is inherently safer and more environmentally benign than using elemental bromine, as the main byproduct is water. This avoids the use of hazardous reagents and reduces the generation of toxic waste streams.

Mechanochemistry, which involves conducting reactions by grinding or milling solids together with minimal or no solvent, is another key green chemistry technique. researchgate.net This approach can lead to significantly reduced solvent waste, lower energy consumption, and sometimes different reactivity or selectivity compared to solution-phase reactions. The bromination of a ketone like acetophenone (B1666503) has been demonstrated as part of a mechanochemical synthesis, suggesting its applicability to 1-phenylbutan-1-one. researchgate.net

Furthermore, the use of water as a reaction solvent, when possible, and the development of recyclable catalysts are central tenets of green chemistry that are actively being researched for halogenation reactions. organic-chemistry.org

Reaction Mechanisms and Chemical Reactivity of 2 Bromo 1 Phenylbutan 1 One

Nucleophilic Substitution Reactions at the Alpha-Carbon

The presence of a bromine atom on the carbon alpha to the carbonyl group makes 2-bromo-1-phenylbutan-1-one (B142206) an excellent substrate for nucleophilic substitution reactions. The electron-withdrawing nature of the adjacent carbonyl group significantly activates the α-carbon toward nucleophilic attack, primarily via an SN2 mechanism. This pathway involves a backside attack by the nucleophile, leading to an inversion of stereochemistry at the chiral center if the substrate is enantiomerically pure.

The reaction rate is dependent on the concentration of both the substrate and the nucleophile. libretexts.org A wide variety of nucleophiles can be employed to displace the bromide ion, leading to a diverse range of functionalized products. Common nucleophiles include alkoxides, cyanides, azides, and thiolates.

For instance, reaction with sodium methoxide (B1231860) would yield 2-methoxy-1-phenylbutan-1-one. The general principles of SN2 reactions apply, where a single concerted step involves the simultaneous formation of the new carbon-nucleophile bond and cleavage of the carbon-bromine bond. libretexts.org While less common for secondary halides activated by a carbonyl group, an SN1 mechanism, proceeding through a carbocation intermediate, could be favored under conditions with a poor nucleophile and a polar protic solvent. However, the SN2 pathway is generally predominant for this class of compounds.

Table 1: Examples of Nucleophilic Substitution Products from this compound This table is generated based on established principles of nucleophilic substitution reactions.

| Nucleophile (Nu⁻) | Reagent Example | Product |

| Methoxide (CH₃O⁻) | Sodium Methoxide | 2-Methoxy-1-phenylbutan-1-one |

| Cyanide (CN⁻) | Sodium Cyanide | 2-Cyano-1-phenylbutan-1-one |

| Azide (B81097) (N₃⁻) | Sodium Azide | 2-Azido-1-phenylbutan-1-one |

| Acetate (CH₃COO⁻) | Sodium Acetate | 2-Acetoxy-1-phenylbutan-1-one |

| Thiophenoxide (C₆H₅S⁻) | Sodium Thiophenoxide | 2-(Phenylthio)-1-phenylbutan-1-one |

Elimination Reactions and Alkene Formation

When treated with a base, this compound can undergo elimination reactions to form alkenes. The most common mechanism is the E2 (bimolecular elimination) pathway, which requires an anti-coplanar arrangement between a proton on the adjacent carbon and the leaving group (bromine). acs.org The base removes a proton, and a concerted rearrangement of electrons results in the formation of a double bond and the expulsion of the bromide ion. sci-hub.se

Due to the unsymmetrical nature of this compound, two constitutional isomers can be formed depending on which proton is removed:

Removal of a proton from C3: This leads to the formation of the conjugated alkene, 1-phenylbut-2-en-1-one . This product is often favored (Zaitsev's rule) because the resulting double bond is conjugated with both the phenyl ring and the carbonyl group, which provides significant thermodynamic stability.

Removal of a proton from C1 (the α-carbon): This pathway is generally not considered for typical E2 reactions as there are no protons on the carbonyl carbon (C1). However, if considering elimination involving the adjacent ethyl group, protons are available on C3.

The choice of base plays a crucial role. Non-hindered strong bases, such as sodium hydroxide (B78521) or sodium ethoxide in ethanol, typically favor the more substituted and thermodynamically stable conjugated alkene. youtube.com The use of a sterically hindered base, like potassium tert-butoxide, can sometimes increase the proportion of the less substituted (Hofmann) product, but in this case, the acidity of the α-proton and the stability of the conjugated system make 1-phenylbut-2-en-1-one the expected major product under most E2 conditions. The reaction of α-bromo ketones with pyridine (B92270) and heat is a well-established method for synthesizing α,β-unsaturated ketones via an E2 pathway. libretexts.orglibretexts.org

Table 2: Potential Alkene Products from Elimination of this compound This table is generated based on established principles of elimination reactions.

| Base | Expected Major Product | Rationale |

| Sodium Ethoxide (NaOEt) | 1-Phenylbut-2-en-1-one | Favors the thermodynamically stable conjugated system (Zaitsev product). |

| Pyridine (with heat) | 1-Phenylbut-2-en-1-one | Standard conditions for dehydrobromination to form α,β-unsaturated ketones. libretexts.org |

| Potassium tert-Butoxide | 1-Phenylbut-2-en-1-one | Despite being a hindered base, the stability of the conjugated product likely dominates. |

Carbonyl Group Transformations: Oxidation and Reduction Pathways

The carbonyl group itself is a site of significant chemical reactivity, primarily involving reduction.

Reduction Pathways: The ketone functionality of this compound can be reduced to a secondary alcohol. This transformation yields a bromohydrin (a molecule containing both a bromine atom and a hydroxyl group on adjacent carbons).

Hydride Reductants: A common reagent for this purpose is sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.comlibretexts.org This reagent is a source of hydride ions (H⁻) that attack the electrophilic carbonyl carbon. chemguide.co.uk The reaction typically proceeds via nucleophilic addition to the carbonyl group, followed by protonation of the resulting alkoxide intermediate during workup to give the alcohol, 2-bromo-1-phenylbutan-1-ol . Because this creates a new chiral center, the product will be a mixture of diastereomers.

Stereoselective Reduction: Significant research has focused on the stereoselective reduction of α-halo ketones. almacgroup.com Biocatalytic methods using carbonyl reductase (CRED) enzymes can achieve high diastereoselectivity and enantioselectivity, providing access to specific stereoisomers of the resulting α-halo alcohol. almacgroup.comnih.gov Chemical methods, such as the Luche reduction (NaBH₄ with a Lewis acid like CeCl₃), can enhance chemoselectivity for the carbonyl group in the presence of other reducible functionalities, like in conjugated systems. masterorganicchemistry.com

Oxidation Pathways: Oxidation of the ketone in this compound is less common and more complex. Strong oxidizing agents would likely affect other parts of the molecule. A Baeyer-Villiger oxidation, which converts ketones to esters, is a theoretical possibility but can be complicated by the presence of the alpha-bromine. Generally, reactions targeting the ketone focus on its reduction or its role in activating the alpha-position.

Radical Reaction Intermediates and Pathways

The carbon-bromine bond in this compound is relatively weak and can be cleaved homolytically to generate a radical intermediate. This α-keto radical is stabilized by resonance with the adjacent carbonyl group.

Formation of the radical can be initiated by:

Thermolysis or Photolysis: Using radical initiators like azobisisobutyronitrile (AIBN) with heat or UV light.

Single Electron Transfer (SET): From a metal catalyst or through electrochemical reduction. acs.org

Once formed, this α-keto radical can participate in various synthetic transformations:

Reductive Dehalogenation: The radical can abstract a hydrogen atom from a suitable donor (e.g., tributyltin hydride) to yield the debrominated ketone, 1-phenylbutan-1-one . Titanium-catalyzed electroreductive conditions have also been shown to cleave the C-Br bond in α-bromoketones via a proposed inner-sphere radical mechanism. acs.org

Carbon-Carbon Bond Formation: The radical can add to alkenes or alkynes in Atom Transfer Radical Addition (ATRA) or cyclization (ATRC) reactions. nih.gov Nickel-catalyzed cross-coupling reactions between racemic α-bromoketones and arylmetal reagents can proceed through a radical-type mechanism to form α-arylketones. nih.gov

Photocatalysis in Alpha-Bromoketone Transformations

Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, offering mild conditions for generating radical intermediates. masterorganicchemistry.com α-Bromoketones like this compound are excellent substrates for photoredox catalysis.

The general mechanism involves a photocatalyst that, upon absorbing visible light, becomes excited. In its excited state, the photocatalyst can engage in a single-electron transfer (SET) process with the α-bromoketone.

Reductive Quenching Cycle: An excited photocatalyst can be reductively quenched by a sacrificial electron donor. The resulting highly reducing species can then transfer an electron to the α-bromoketone, causing the cleavage of the C-Br bond and formation of the α-keto radical.

Oxidative Quenching Cycle: Alternatively, the excited photocatalyst can directly accept an electron from a suitable donor, or it can be oxidized by the substrate. More commonly for α-bromoketones, the process involves reduction of the C-Br bond.

This photocatalytically generated α-keto radical can then be used in a variety of synthetic applications, including alkylations and arylations, under significantly milder conditions than traditional methods. nih.gov For example, photocatalyzed oxidation at the α-carbon of enolates can produce an α-radical that adds to activated alkenes. pleiades.online This approach highlights the modern utility of α-bromoketones as precursors to versatile radical intermediates.

Organic Transformations and Derivatization Strategies Utilizing 2 Bromo 1 Phenylbutan 1 One

Carbon-Carbon Bond Formation Methodologies

The construction of new carbon-carbon bonds is a fundamental operation in organic synthesis, and 2-Bromo-1-phenylbutan-1-one (B142206) serves as a valuable substrate for such reactions. One primary method involves the Grignard reaction, where organometallic compounds, acting as nucleophiles, target the electrophilic carbonyl carbon. This process initiates the formation of a new carbon-carbon bond, effectively extending the carbon skeleton. safrole.com

Furthermore, the α-hydrogen in derivatives of this compound, such as α-azido ketones, exhibits enhanced acidity. This property can be exploited for various synthetic applications, including the creation of new carbon-carbon bonds. rsc.org Elimination reactions, such as the E2 reaction, represent another pathway where treatment with a base leads to the deprotonation of a β-hydrogen and elimination of the bromide, resulting in the formation of a carbon-carbon double bond (alkene). smolecule.comvaia.com

Synthesis of Complex Organic Scaffolds

The reactivity of this compound makes it an ideal starting material for the synthesis of complex organic scaffolds, which form the core of many pharmacologically active molecules and advanced materials. Its ability to participate in cyclization and multicomponent reactions allows for the efficient construction of intricate molecular frameworks. smolecule.com The synthesis of various heterocyclic compounds, such as thiazolines, azoles, and azines, from this α-bromoketone are prime examples of its application in building structurally diverse and complex scaffolds. These heterocyclic systems are integral to numerous natural products and are widely used in drug discovery research. mdpi.comnih.govmdpi.com

Heterocyclic Compound Synthesis

The formation of heterocyclic compounds is one of the most significant applications of this compound, given the prevalence of these structures in medicinal chemistry. smolecule.com

This compound is a key reactant in the Asinger multicomponent reaction for synthesizing 3-thiazolines. smolecule.comresearchgate.net This reaction typically involves the combination of an α-halo ketone, a sulfur source, ammonia, and a carbonyl compound. researchgate.netnih.gov A notable research finding demonstrated that the reaction between this compound and ethyl L-cysteine ester resulted in the formation of two 3-thiazoline derivative compounds in a 1:1 diastereomeric ratio. sci-hub.se This highlights the stereochemical implications of using chiral reagents with this substrate. The Asinger reaction and its modifications are valued for their ability to rapidly generate molecular complexity from simple starting materials in a single step. nih.gov

The versatility of this compound extends to the synthesis of a broad range of nitrogen-containing heterocycles, including various azole and azine derivatives.

Azoles: Thiazoles, a class of azoles, can be synthesized via the Hantzsch thiazole (B1198619) synthesis, which involves the condensation of an α-haloketone with a thioamide. nih.gov Furthermore, α-azido ketone intermediates derived from this compound are instrumental in forming other azoles like pyrazoles and triazoles. mdpi.com

Azines: The reaction of this compound or its derivatives with hydrazine (B178648) can yield azines. safrole.com For instance, α-azido ketones can be reduced to α-amino ketones, which can then undergo condensation and oxidation to form pyrazines (a class of azine). mdpi.com Other azine derivatives, such as pyrimidines, have also been synthesized using α-azido vinyl ketones derived from α-azido ketones. mdpi.com

| Heterocycle Class | Reaction Name/Method | Precursor from this compound | Resulting Heterocycle |

|---|---|---|---|

| Thiazolines | Asinger Reaction | Directly used | 3-Thiazoline derivatives sci-hub.se |

| Azoles | Hantzsch Synthesis | Directly used | Thiazole derivatives nih.gov |

| Azoles | Cycloaddition/Cyclization | α-Azido ketone intermediate | Pyrazole, Triazole derivatives mdpi.com |

| Azines | Condensation | Hydrazone/Azine intermediate | Azine derivatives safrole.com |

| Azines | Reduction/Condensation | α-Azido ketone intermediate | Pyrazine, Pyrimidine derivatives mdpi.com |

Synthesis and Utility of Alpha-Azido Ketone Intermediates

The conversion of this compound to its corresponding α-azido ketone is a crucial derivatization that unlocks a host of synthetic possibilities. This transformation is typically achieved through a nucleophilic substitution reaction where the bromide is replaced by an azide (B81097) ion. mdpi.com

These α-azido ketone intermediates are highly valuable due to their diverse reactivity. rsc.orgmdpi.com They serve as precursors to α-amino ketones through reduction, which are themselves important building blocks. mdpi.com The azide group can act as a dipole in 1,3-dipolar cycloaddition reactions, a powerful method for constructing five-membered heterocycles. They are also recognized as potential sources of nitrenes. rsc.org The synthetic utility of α-azido ketones is prominently featured in the synthesis of numerous biologically significant heterocyclic compounds, including pyrazines, oxazoles, and pyrimidines. mdpi.com

Derivatization for Advanced Synthetic Applications

The chemical profile of this compound allows for a wide array of derivatizations, making it a valuable tool for advanced synthetic applications. The primary reaction pathways stem from the reactivity of the bromine atom and the carbonyl group.

Key derivatization strategies include:

Nucleophilic Substitution: The bromine atom can be readily displaced by a wide variety of nucleophiles, enabling the introduction of different functional groups at the alpha position and the formation of new carbon-heteroatom bonds. smolecule.com

Elimination Reactions: Base-induced elimination of hydrobromic acid provides a direct route to α,β-unsaturated ketones, which are important Michael acceptors in conjugate addition reactions. vaia.com

Conversion to Intermediates: Transformation into versatile intermediates, most notably α-azido ketones, opens up specialized reaction pathways such as cycloadditions and the synthesis of complex nitrogen-containing heterocycles. rsc.orgmdpi.com

Carbonyl Group Reactions: The ketone functionality can undergo reactions such as Grignard additions to form tertiary alcohols and new C-C bonds, or react with hydrazine to form hydrazones and azines. safrole.com

| Reaction Type | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| Nucleophilic Substitution | Sodium Azide (NaN₃) | α-Azido ketone | mdpi.com |

| Elimination (E2) | Strong Base (e.g., KOH) | α,β-Unsaturated ketone (Alkene) | vaia.com |

| Carbon-Carbon Bond Formation | Grignard Reagent (R-MgBr) | Tertiary Alcohol | safrole.com |

| Heterocycle Synthesis | Ethyl L-cysteine ester, etc. (Asinger Reaction) | 3-Thiazoline | sci-hub.se |

| Heterocycle Synthesis | Thioamide (Hantzsch Synthesis) | Thiazole | nih.gov |

| Condensation | Hydrazine | Hydrazone/Azine | safrole.com |

Advanced Spectroscopic Analysis Research Methodologies in Alpha Bromoketone Chemistry

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 2-Bromo-1-phenylbutan-1-one (B142206), both ¹H and ¹³C NMR provide critical data for its structural confirmation.

In the ¹H NMR spectrum of the related compound 2-bromo-1-phenylpropan-1-one, the aromatic protons typically appear as multiplets in the downfield region, while the aliphatic protons are observed at higher field. rsc.org Specifically, the protons on the phenyl ring adjacent to the carbonyl group would be expected to show complex splitting patterns due to their different chemical environments. rsc.org The proton on the α-carbon, being adjacent to both the bromine atom and the carbonyl group, would exhibit a characteristic chemical shift. The protons of the ethyl group would present as a quartet and a triplet due to spin-spin coupling.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon is typically observed at a low field (downfield) due to the deshielding effect of the oxygen atom. The carbon atom bonded to the bromine (the α-carbon) also has a characteristic chemical shift. The carbons of the phenyl ring and the ethyl group would appear at distinct chemical shifts, allowing for a complete assignment of the carbon skeleton. rsc.orgrsc.org

Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic (ortho) | ~7.9-8.1 | Doublet |

| Aromatic (meta, para) | ~7.4-7.6 | Multiplet |

| α-CH | ~5.0-5.5 | Triplet |

| CH₂ | ~2.0-2.5 | Multiplet |

| CH₃ | ~0.9-1.2 | Triplet |

Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~190-195 |

| Aromatic (ipso) | ~134-136 |

| Aromatic (ortho, meta, para) | ~128-134 |

| α-C (C-Br) | ~45-50 |

| CH₂ | ~25-30 |

| CH₃ | ~10-15 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. wiley.com For α-bromoketones like this compound, the most prominent absorption band in the IR spectrum is due to the carbonyl (C=O) stretching vibration. nih.govwpmucdn.com This peak is typically strong and appears in the region of 1680-1700 cm⁻¹. The conjugation of the carbonyl group with the phenyl ring in aromatic ketones generally lowers the stretching frequency compared to aliphatic ketones. wpmucdn.com

Another key absorption is the C-Br stretching vibration, which is typically found in the fingerprint region of the spectrum, between 500 and 700 cm⁻¹. The exact position of this band can be influenced by the conformation of the molecule. Additionally, the spectrum will show characteristic absorptions for the aromatic C-H and C=C bonds, as well as the aliphatic C-H bonds of the butyl chain. docbrown.info

Characteristic IR Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| C=O (Aryl Ketone) | 1680 - 1700 | Strong |

| Aromatic C-H | 3000 - 3100 | Medium |

| Aliphatic C-H | 2850 - 2960 | Medium to Strong |

| Aromatic C=C | 1450 - 1600 | Medium to Weak |

| C-Br | 500 - 700 | Medium to Strong |

Mass Spectrometry (MS) Techniques for Mechanistic and Structural Investigations

Mass spectrometry (MS) provides valuable information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation. libretexts.org For this compound, the molecular ion peak (M⁺) would be expected, and due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity will also be observed, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). youtube.comdocbrown.info

The fragmentation of α-bromoketones in the mass spectrometer is influenced by the presence of the carbonyl group and the bromine atom. libretexts.org Common fragmentation pathways include α-cleavage, where the bond between the carbonyl carbon and the α-carbon is broken, and McLafferty rearrangement if the alkyl chain is sufficiently long. For this compound, key fragment ions would likely include the benzoyl cation (C₆H₅CO⁺, m/z = 105) and fragments resulting from the loss of the bromine atom or the ethyl group. libretexts.org

Expected Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Possible Fragment Ion |

|---|---|

| 226/228 | [M]⁺ (Molecular ion) |

| 183 | [M - C₂H₅]⁺ |

| 147 | [M - Br]⁺ |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. libretexts.orgyoutube.com Molecules containing chromophores, such as the carbonyl group and the phenyl ring in this compound, absorb UV or visible light to promote electrons to higher energy orbitals.

For this compound, two main types of electronic transitions are expected: the n → π* transition of the carbonyl group and the π → π* transitions of the aromatic ring. The n → π* transition is typically of lower intensity and occurs at a longer wavelength (lower energy). libretexts.org The π → π* transitions are generally more intense and occur at shorter wavelengths (higher energy). libretexts.org The conjugation between the carbonyl group and the phenyl ring influences the energy of these transitions. The presence of the bromine atom can also have a minor effect on the absorption spectrum.

Expected UV-Vis Absorption Maxima (λmax) for this compound

| Transition | Expected λmax Range (nm) | Molar Absorptivity (ε) |

|---|---|---|

| n → π | ~300 - 330 | Low |

| π → π (K-band) | ~240 - 260 | High |

| π → π* (B-band) | ~270 - 290 | Medium |

X-ray Crystallography for Solid-State Structure Determination

Theoretical Studies and Computational Chemistry Applied to 2 Bromo 1 Phenylbutan 1 One

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations are fundamental in elucidating the pathways of chemical reactions. For 2-Bromo-1-phenylbutan-1-one (B142206), these calculations can map out the energetic landscape of various transformations, such as nucleophilic substitution at the α-carbon or reactions involving the carbonyl group. By calculating the energies of reactants, products, intermediates, and transition states, a detailed step-by-step mechanism can be proposed.

For instance, in reactions like the Favorskii rearrangement or substitution reactions with various nucleophiles, quantum chemical calculations can help determine whether the reaction proceeds via a concerted or a stepwise mechanism. These calculations can also shed light on the role of the solvent and other catalytic species in the reaction. While specific studies on this compound are not abundant in public literature, the principles from studies on other α-bromoketones can be applied. For example, a study on the reaction of α-bromoketones with triphenylphosphine (B44618) utilized computational methods to explore the competing Perkow and Michaelis–Arbuzov reaction paths.

A general workflow for such an investigation is presented in the table below.

| Step | Description | Computational Method | Expected Outcome |

| 1 | Geometry Optimization | DFT (e.g., B3LYP/6-31G*) | Optimized structures and energies of reactants and products. |

| 2 | Transition State Search | QST2/QST3 or Berny Optimization | Geometry and energy of the transition state structure. |

| 3 | Intrinsic Reaction Coordinate (IRC) | IRC calculations | Confirmation that the transition state connects reactants and products. |

| 4 | Frequency Calculation | Vibrational frequency analysis | Characterization of stationary points (minima or saddle points) and calculation of zero-point vibrational energies. |

Conformational Analysis and Stereochemical Predictions

The presence of a stereocenter at the second carbon atom and the flexible butyl chain means that this compound can exist in various conformations. Conformational analysis through computational methods aims to identify the most stable conformers and the energy barriers between them. This is crucial as the reactivity and spectroscopic properties of the molecule can be influenced by its three-dimensional structure.

By systematically rotating the single bonds (dihedral angles), a potential energy surface can be generated. The minima on this surface correspond to stable conformers. For a molecule like this compound, the orientation of the phenyl group, the carbonyl group, and the bromine atom are of particular interest. Computational studies on similar molecules, such as 2,4'-dibromoacetophenone, have shown that the orientation of the bromoacetyl group relative to the phenyl ring significantly impacts the molecule's stability. dergipark.org.tr

Stereochemical predictions for reactions involving this compound are also a key area of computational study. For instance, in the reduction of the carbonyl group, theoretical models can predict which diastereomer will be preferentially formed by calculating the transition state energies for the attack of a hydride from either face of the ketone.

Elucidation of Transition States and Energy Barriers

The transition state is a critical point on the reaction coordinate that determines the rate of a chemical reaction. Computational chemistry provides tools to locate and characterize these fleeting structures. For reactions involving this compound, such as its synthesis via bromination of 1-phenylbutan-1-one or its subsequent reactions, identifying the transition states is key to understanding the reaction kinetics.

The energy of the transition state relative to the reactants gives the activation energy or energy barrier. A lower energy barrier corresponds to a faster reaction. For example, in a nucleophilic substitution reaction, two possible mechanisms, SN1 and SN2, would have distinct transition states and energy profiles that can be calculated. DFT calculations have been used to investigate the transition states in the reductive amination of ketones, providing insights into the favorability of certain pathways. nih.gov

A hypothetical energy profile for a reaction of this compound could be mapped as follows:

| Reaction Coordinate | Species | Relative Energy (kcal/mol) |

| Start | Reactants | 0 |

| Midpoint | Transition State 1 | +15 |

| Intermediate | Reaction Intermediate | +5 |

| Midpoint | Transition State 2 | +12 |

| End | Products | -10 |

Note: The energy values are illustrative.

Prediction of Spectroscopic Signatures

Computational methods are widely used to predict various spectroscopic signatures, which can then be compared with experimental data for structure verification.

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. Using methods like the Gauge-Independent Atomic Orbital (GIAO), it is possible to calculate the magnetic shielding tensors for each atom in this compound. dergipark.org.tr These can then be converted into chemical shifts that can be compared with experimental ¹H and ¹³C NMR spectra. Such predictions are valuable for assigning peaks in complex spectra. nih.govmdpi.com

IR Spectroscopy: The vibrational frequencies in an Infrared (IR) spectrum correspond to the different vibrational modes of the molecule. Quantum chemical calculations can predict these frequencies and their intensities. For this compound, this would allow for the assignment of characteristic peaks, such as the C=O stretch of the ketone and the C-Br stretch. Theoretical studies on related bromoacetophenones have successfully correlated calculated vibrational frequencies with experimental IR spectra. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for predicting the electronic transitions that give rise to UV-Vis absorption spectra. dergipark.org.tr By calculating the excitation energies and oscillator strengths, the absorption maxima (λmax) can be predicted. For this compound, this could help in understanding its photophysical properties. Machine learning models are also emerging as a tool for predicting UV-Vis spectra based on molecular structure. nih.govnih.gov

Applications of Density Functional Theory (DFT)

Density Functional Theory (DFT) is one of the most versatile and widely used computational methods in chemistry due to its balance of accuracy and computational cost. mdpi.com For this compound, DFT can be applied to study a wide range of properties.

Electronic Properties: DFT calculations can provide information about the distribution of electron density in the molecule, which is crucial for understanding its reactivity. The calculation of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), helps in identifying the sites for nucleophilic and electrophilic attack. The energy gap between HOMO and LUMO is an indicator of the molecule's kinetic stability. mdpi.comajchem-a.com

Molecular Geometry: DFT is used to find the most stable (lowest energy) three-dimensional structure of a molecule. For this compound, this involves optimizing all bond lengths, bond angles, and dihedral angles. Studies on similar molecules have demonstrated the reliability of DFT in predicting geometries that are in good agreement with experimental data from X-ray crystallography. jocpr.com

Thermodynamic Properties: DFT calculations can be used to compute thermodynamic properties such as enthalpy, entropy, and Gibbs free energy. These are essential for predicting the spontaneity and equilibrium position of reactions involving this compound.

A summary of DFT applications is provided in the table below.

| Property | DFT Functional/Basis Set (Example) | Information Obtained |

| Molecular Geometry | B3LYP/6-311++G(d,p) | Bond lengths, bond angles, dihedral angles of the optimized structure. ajchem-a.com |

| Vibrational Frequencies | B3LYP/6-311++G(d,p) | Predicted IR spectrum for functional group identification. ajchem-a.com |

| Electronic Structure | B3LYP/6-311G** | HOMO-LUMO energies, molecular electrostatic potential map, charge distribution. mdpi.com |

| NMR Chemical Shifts | GIAO-B3LYP/6-311++G(2d,p) | Predicted ¹H and ¹³C NMR chemical shifts for structural elucidation. mdpi.com |

| Reaction Energetics | M06-2X/def2-TZVP | Activation energies and reaction enthalpies to understand reaction mechanisms. |

Retrosynthetic Analysis Applications in Designing Synthetic Routes to 2 Bromo 1 Phenylbutan 1 One and Its Analogs

Strategic Disconnections and the Synthon Approach

The core of retrosynthetic analysis lies in identifying strategic bonds for disconnection, which correspond to reliable and high-yielding chemical reactions in the forward, or synthetic, direction. amazonaws.comscripps.edu For 2-bromo-1-phenylbutan-1-one (B142206), a primary target for disconnection is the carbon-bromine (C-Br) bond at the α-position to the carbonyl group. This disconnection is strategically sound because the formation of α-bromoketones is a well-established transformation. masterorganicchemistry.comlibretexts.orgopenstax.org

This disconnection leads to two hypothetical charged fragments, known as synthons: a nucleophilic enolate synthon and an electrophilic bromine synthon (Br+). wikipedia.orgox.ac.uk In practice, these idealized synthons are represented by their real-world chemical equivalents. The enolate synthon is typically generated in situ from the corresponding ketone, 1-phenylbutan-1-one (butyrophenone), while a source of electrophilic bromine, such as molecular bromine (Br2), serves as the synthetic equivalent for the Br+ synthon. masterorganicchemistry.comwikipedia.org

Another key disconnection strategy involves the carbon-carbon bond between the carbonyl carbon and the phenyl ring. This disconnection points towards a Friedel-Crafts acylation reaction, a fundamental method for forming aryl ketones. ox.ac.ukchegg.com In this scenario, the synthons would be a benzoyl cation and a butyl anion equivalent. The corresponding synthetic equivalents would be benzoyl chloride and a butyl organometallic reagent, such as butyllithium (B86547) or a butyl Grignard reagent. However, the more common and direct approach involves the acylation of benzene (B151609) with butyryl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). chegg.com

The application of the synthon approach allows for a logical breakdown of the target molecule, guiding the chemist toward viable starting materials and reaction types. wikipedia.orgslideshare.net

Table 1: Key Disconnections and Corresponding Synthons and Synthetic Equivalents for this compound

| Disconnection | Synthon 1 (Structure/Charge) | Synthetic Equivalent 1 | Synthon 2 (Structure/Charge) | Synthetic Equivalent 2 |

| α-C-Br Bond | Phenylbutan-1-one enolate | 1-Phenylbutan-1-one | Br+ | Bromine (Br₂) |

| C(O)-Phenyl Bond | Benzoyl cation | Benzoyl chloride | Butyl anion | Butyllithium |

| Phenyl-C(O) Bond | Phenyl anion | Phenyllithium | Butanoyl cation | Butyryl chloride |

Functional Group Interconversion Strategies

Functional Group Interconversion (FGI) is a critical component of retrosynthetic planning, allowing for the transformation of one functional group into another to facilitate a key bond-forming reaction or to introduce desired reactivity. ub.edunumberanalytics.comimperial.ac.uk In the synthesis of this compound, FGI plays a pivotal role.

The most prominent example of FGI is the conversion of a ketone to an α-bromoketone. The direct α-bromination of 1-phenylbutan-1-one is a classic FGI. masterorganicchemistry.comopenstax.org This reaction typically proceeds via an acid-catalyzed enol or enolate intermediate, which then acts as a nucleophile, attacking an electrophilic bromine source. libretexts.orglibretexts.org

Further FGI strategies can be envisioned for the synthesis of analogs. For instance, the bromine atom in this compound is a good leaving group and can be displaced by various nucleophiles to generate a wide array of derivatives. smolecule.com This highlights the utility of the target molecule as an intermediate for further synthetic transformations. For example, reaction with sodium azide (B81097) would yield an α-azido ketone, a precursor to various heterocyclic compounds. smolecule.com

Another potential FGI involves the reduction of the ketone functionality. While not leading directly to the target compound, the ketone can be reduced to a secondary alcohol. Subsequent reactions could then be performed on other parts of the molecule before re-oxidizing the alcohol back to the ketone. imperial.ac.uk A one-pot synthesis strategy has been developed for α-bromoketones starting from secondary alcohols, involving oxidation and subsequent oxidative bromination. rsc.org

Convergence and Linear Synthetic Pathway Design

Synthetic strategies can be broadly categorized as either linear or convergent. fiveable.mechemistnotes.com A linear synthesis involves a step-by-step sequence of reactions where the product of one reaction becomes the starting material for the next. youtube.com In contrast, a convergent synthesis involves the independent preparation of several key fragments of the target molecule, which are then combined in the later stages of the synthesis. youtube.comwikipedia.org

Linear Synthesis of this compound:

A typical linear synthesis of this compound would start with commercially available benzene. The sequence would be as follows:

Friedel-Crafts Acylation: Benzene is acylated with butyryl chloride in the presence of a Lewis acid like AlCl₃ to form 1-phenylbutan-1-one. chegg.com

α-Bromination: The resulting 1-phenylbutan-1-one is then brominated at the α-position using a suitable brominating agent, such as bromine in acetic acid or N-bromosuccinimide (NBS), to yield the final product. masterorganicchemistry.comopenstax.org

Convergent Synthesis Approaches:

While a fully convergent synthesis for a relatively simple molecule like this compound might be less common, the principles can be applied to the synthesis of more complex analogs. For example, if one were to synthesize an analog with a substituted phenyl ring, a convergent approach could be more efficient. One fragment could be the substituted bromobenzene, and the other could be a butanoyl derivative. These could be coupled using a cross-coupling reaction, followed by α-bromination.

Optimization of Synthetic Route Efficiency

Optimizing the efficiency of a synthetic route is a key objective in organic synthesis. This involves maximizing the yield of each step, minimizing the number of steps, and selecting cost-effective and environmentally benign reagents and conditions.

For the synthesis of this compound, several factors can be optimized. In the Friedel-Crafts acylation step, the choice of Lewis acid, solvent, and reaction temperature can significantly impact the yield and purity of 1-phenylbutan-1-one.

The α-bromination step also offers several avenues for optimization. Traditional methods using elemental bromine can be hazardous. guidechem.com Alternative brominating agents like N-bromosuccinimide (NBS) are often preferred for their ease of handling and selectivity. masterorganicchemistry.com The reaction conditions, such as the choice of solvent and catalyst (acid or base), are crucial for controlling the reaction rate and preventing side reactions, such as polybromination. libretexts.org For example, the use of bromine in acetic acid is a common method. openstax.org Another reported method involves the use of sodium bromide and hydrogen peroxide in the presence of hydrochloric acid, which is described as providing a high yield. chemicalbook.comchemicalbook.com

Furthermore, the development of one-pot procedures, where multiple reaction steps are carried out in the same reaction vessel without isolating intermediates, can significantly improve efficiency by reducing workup and purification steps. rsc.org A one-pot synthesis of α-bromoketones from secondary alcohols using ammonium (B1175870) bromide and Oxone® is an example of such an efficient protocol. rsc.org

The efficiency of the synthesis of analogs can also be enhanced. For instance, the use of phase-transfer catalysis can facilitate reactions between reagents in different phases, leading to milder reaction conditions and improved yields.

Table 2: Comparison of Selected Synthetic Methods for α-Bromination of Ketones

| Method | Brominating Agent | Catalyst/Conditions | Advantages | Disadvantages |

| Classical Bromination | Bromine (Br₂) | Acetic Acid | Readily available reagents | Hazardous, potential for over-bromination |

| NBS Bromination | N-Bromosuccinimide (NBS) | Radical initiator or acid | Easier to handle, often more selective | Higher cost than Br₂ |

| Oxidative Bromination | Sodium Bromide (NaBr) | Hydrogen Peroxide/HCl | Milder conditions, high yield reported | Requires careful control of H₂O₂ addition |

| One-Pot from Alcohol | Ammonium Bromide (NH₄Br) | Oxone® | Reduces number of steps | Requires a secondary alcohol precursor |

Interdisciplinary Research Contexts and Broader Academic Impact

Role in Advanced Materials Science Research

The utility of 2-bromo-1-phenylbutan-1-one (B142206) and its analogs, such as 2-bromo-1-phenyl-pentan-1-one (B138646), is an area of growing interest in materials science. smolecule.combloomtechz.com The reactive nature of this α-bromoketone makes it a candidate for the synthesis of novel polymers and other advanced materials. smolecule.com

The incorporation of such compounds into polymer chains can impart unique properties to the resulting materials. bloomtechz.com Key structural features that influence these properties include the bromine atom and the phenyl group. The presence of bromine, for instance, can enhance the flame-retardant characteristics of a polymer, making it suitable for applications where fire resistance is critical. bloomtechz.com

Research has explored the role of similar bromoketone derivatives in polymer synthesis, where they can function as initiators or chain transfer agents in certain polymerization reactions. bloomtechz.com The reactive bromine atom can be cleaved to generate free radicals, which then initiate the growth of polymer chains. Furthermore, the ability of these compounds to participate in nucleophilic substitution reactions allows for their incorporation into polymer backbones, leading to the creation of specialized polymers with tailored properties. bloomtechz.com The phenyl group can also contribute to the thermal stability and optical properties of the final material. bloomtechz.com

Applications in Agrochemical and Specialty Chemical Synthesis Research

In the realm of agrochemical and specialty chemical synthesis, this compound serves as a valuable intermediate. smolecule.com Its bifunctional nature, possessing both a reactive bromine atom and a carbonyl group, allows for a wide range of chemical transformations. This versatility enables its use in the construction of diverse molecular architectures, some of which may have applications as active ingredients in agrochemical formulations or as components of specialty chemicals.

While specific, large-scale agrochemical applications are not extensively detailed in readily available literature, the fundamental reactivity of α-bromoketones is well-established in organic synthesis. They are known to be precursors for a variety of organic compounds, which is a foundational aspect of developing new agrochemicals and specialty chemicals. smolecule.com The synthesis of complex molecules often relies on robust and versatile building blocks like this compound to introduce specific structural motifs.

Studies in Forensic Chemistry as Precursor Compounds

The structural characteristics of this compound place it within a class of compounds of interest to forensic chemistry. While not necessarily a controlled substance itself, its chemical structure is analogous to precursors used in the clandestine synthesis of psychoactive substances, particularly synthetic cathinones.

Forensic laboratories are often tasked with identifying novel psychoactive substances to keep pace with the evolving landscape of designer drugs. Research into compounds like 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one (bk-2C-B), a cathinone (B1664624) analog of the phenethylamine (B48288) 2C-B, highlights the importance of understanding the synthesis and analysis of related molecules. nih.gov The synthesis of bk-2C-B can involve an α-brominated intermediate, which underscores the potential role of compounds like this compound as precursors. nih.gov

The analytical techniques used to identify such substances include nuclear magnetic resonance spectroscopy, chromatography, and mass spectrometry. nih.gov Forensic studies on these compounds are crucial for developing reliable detection methods and for understanding the potential for the artificial formation of byproducts during analysis, which can complicate identification. nih.gov The presence of a compound like this compound in a clandestine laboratory setting would be a significant indicator of potential illicit drug synthesis.

Development of Novel Pharmaceutical Precursors

One of the most significant applications of this compound is in the field of pharmaceutical chemistry, where it functions as a key starting material or intermediate in the synthesis of potential drug candidates. smolecule.comchemicalbook.comchemicalbook.com Its structure is a versatile scaffold for building more complex molecules with potential therapeutic activities. smolecule.com

The reactivity of the bromine atom allows for nucleophilic substitution, enabling the introduction of various functional groups and the formation of new carbon-heteroatom bonds. This is a common strategy in medicinal chemistry for creating libraries of related compounds to be screened for biological activity. For instance, α-bromoketones are used in the synthesis of α-azido ketones, which are themselves important precursors for biologically active heterocyclic compounds. smolecule.com

Furthermore, this compound and its derivatives are utilized in the synthesis of various heterocyclic systems, which are common structural motifs in many pharmaceuticals. smolecule.comchemicalbook.com The ability to use this compound in cyclization reactions expands its utility in drug development. smolecule.com The development of new synthetic methodologies, such as the one-pot synthesis of α-bromoketones from secondary alcohols, further enhances the accessibility and utility of these precursors for pharmaceutical research. rsc.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Bromo-1-phenylbutan-1-one, and what factors influence yield optimization?

- Methodological Answer : The Friedel-Crafts acylation of benzene derivatives with brominated acyl halides is a common route. Key considerations include:

- Catalyst selection : Lewis acids like AlCl₃ or FeCl₃ are critical for electrophilic activation of the acyl bromide.

- Temperature control : Reactions are typically conducted at 0–5°C to minimize polyacylation by-products.

- Solvent choice : Dichloromethane or nitrobenzene are preferred for stabilizing reactive intermediates .

- Yield optimization : Excess bromoacetyl chloride (1.2–1.5 equivalents) and slow addition to the aromatic substrate reduce side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is standard .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be observed?

- Methodological Answer :

- ¹H NMR : Aromatic protons appear as a multiplet at δ 7.4–7.8 ppm, while the ketone carbonyl group (C=O) is observed as a singlet near δ 2.1 ppm. The brominated β-carbon shows coupling (J = 6–8 Hz) with adjacent protons .

- IR Spectroscopy : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and 600–700 cm⁻¹ (C-Br stretch) confirm functional groups .

- Mass Spectrometry (EI-MS) : Molecular ion peaks at m/z 227 (M⁺) and fragment ions at m/z 149 (loss of Br) and 105 (phenyl acylium ion) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound, and what challenges arise during refinement?

- Methodological Answer : Single-crystal X-ray diffraction is used to determine bond angles, torsion angles, and packing interactions.

- Data collection : High-resolution (≤0.8 Å) data are collected at low temperatures (100–150 K) to minimize thermal motion .

- Refinement challenges :

- Disorder modeling : The bromine atom’s high electron density may cause positional disorder, requiring split-site refinement.

- Twinning : Mercurohedral twinning can occur; the HKLF5 format in SHELXL is used for twin-law refinement .

- Software : SHELXTL or Olex2 are preferred for iterative refinement, with R-factors <5% indicating high accuracy .

Q. What strategies are recommended for analyzing contradictory data in the reaction mechanisms of this compound in nucleophilic substitutions?

- Methodological Answer :

- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to distinguish between SN1/SN2 pathways.

- Computational modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict transition states and activation energies.

- Stereochemical analysis : Chiral HPLC or polarimetry detects retention/inversion of configuration, clarifying mechanistic pathways .

Q. How do electronic effects of substituents on the phenyl ring influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Electron-withdrawing groups (EWGs) : Meta-substituted EWGs (e.g., -NO₂) increase the electrophilicity of the carbonyl carbon, accelerating Suzuki-Miyaura couplings.

- Electron-donating groups (EDGs) : Para-substituted EDGs (e.g., -OCH₃) stabilize intermediates in Buchwald-Hartwig aminations.

- Quantitative analysis : Hammett plots (σ⁺ values) correlate substituent effects with reaction rates .

Q. What protocols are used to evaluate the antimicrobial activity of this compound, and how are activity thresholds determined?

- Methodological Answer :

- Agar diffusion assays : Zones of inhibition (ZOI) against Staphylococcus aureus and Escherichia coli are measured at concentrations of 50–200 µg/mL.

- Minimum Inhibitory Concentration (MIC) : Broth microdilution assays determine MIC values using serial dilutions (1–128 µg/mL). Activity thresholds are defined as MIC ≤32 µg/mL for Gram-positive bacteria .

- Control compounds : Comparative studies with ciprofloxacin or ampicillin validate assay sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.